Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine carboxylates It features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyridine derivative, which is then subjected to a series of reactions to introduce the trifluoromethyl group and the piperidine ring. The final step involves esterification to form the ethyl ester.
Preparation of Pyridine Derivative: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
Formation of Piperidine Ring: The intermediate product is then reacted with piperidine under reflux conditions to form the piperidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic properties.
Biological Studies: It is employed in studies investigating the interaction of trifluoromethylated compounds with biological systems.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylate: Similar structure but with a phenyl ring instead of a pyridine ring.
Ethyl 1-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylate: Contains a benzyl group instead of a pyridine ring.
Uniqueness
Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to its phenyl and benzyl analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.
Properties
IUPAC Name |
ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-2-21-13(20)10-5-8-19(9-6-10)12-11(14(15,16)17)4-3-7-18-12/h3-4,7,10H,2,5-6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVIVZNMWIIJJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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